Cyclohex-2-enone, 3-(4-fluorobenzylamino)-5-(3-methoxyphenyl)-
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Overview
Description
3-{[(4-FLUOROPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a cyclohexenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-FLUOROPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE typically involves multiple steps, including the formation of the cyclohexenone core and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Cyclohexenone Core: This step often involves the use of cyclization reactions, where starting materials such as diketones or ketoesters are cyclized under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with an appropriate nucleophile.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced using reagents such as methoxybenzene and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-FLUOROPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., fluorophenyl halide), electrophiles (e.g., methoxybenzene)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with new substituents
Scientific Research Applications
3-{[(4-FLUOROPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(4-FLUOROPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE
- 3-{[(4-BROMOPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE
- 3-{[(4-IODOPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE
Uniqueness
The uniqueness of 3-{[(4-FLUOROPHENYL)METHYL]AMINO}-5-(3-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H20FNO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-5-(3-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20FNO2/c1-24-20-4-2-3-15(11-20)16-9-18(12-19(23)10-16)22-13-14-5-7-17(21)8-6-14/h2-8,11-12,16,22H,9-10,13H2,1H3 |
InChI Key |
SSNPRJXKRCKZOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=CC(=O)C2)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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